3-Chloro-5-ethyl-1-methyl-1h-1,2,4-triazole
Overview
Description
The compound “3-Chloro-5-ethyl-1-methyl-1h-1,2,4-triazole” is a derivative of the 1,2,4-triazole family . Triazoles are a class of organic compounds that contain three nitrogen atoms in a five-membered ring. They are known for their diverse biological activities and are used in various fields such as agriculture, industry, and medicine .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of 4-chloro-3-methyltriazole with ethyl bromoacetate in the presence of a base. The resulting product is then reacted with formic ester in the presence of a catalyst to yield "4-chloro-3-ethyl-1-methyltriazole-5-carboxylic acid" .Scientific Research Applications
Microwave-Promoted Synthesis and Biological Activity
A study conducted by Özil et al. (2015) involved the preparation of 1,2,4-triazole derivatives through microwave-assisted synthesis, starting from ethyl 4-[1-(2-ethoxy-2-oxoethyl)-3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]benzoate. These compounds were evaluated for their antimicrobial, anti-lipase, and antiurease activities, showcasing the chemical versatility and potential therapeutic applications of triazole derivatives in combating microbial infections and enzymatic disorders (Özil, Bodur, Ülker, & Kahveci, 2015).
π-Hole Tetrel Bonding Interactions
Ahmed et al. (2020) explored the π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives through synthesis, spectroscopic, and X-ray characterization. Their study emphasizes the significance of substituent effects on the electronic properties of triazole derivatives, which could influence their binding affinity and reactivity in various chemical and biological contexts (Ahmed et al., 2020).
Synthesis and Properties of 1,2,4-Triazole Derivatives
Gotsulya's research (2016) focused on synthesizing 1,2,4-triazole derivatives for use as antibacterial and antifungal agents. This study showcases the methodological advances in the synthesis of triazole compounds and their potential applications in medicine, further highlighting the structural diversity and biological relevance of these heterocycles (Gotsulya, 2016).
Novel Heterocyclic System Synthesis
Labanauskas et al. (2004) reported on the synthesis of a previously unknown heterocyclic system, demonstrating the ongoing exploration of triazole chemistry to develop new compounds with potentially unique chemical and physical properties. This kind of research is foundational for discovering new materials and drugs (Labanauskas, Bucinskaite, Bucyte, & Brukštus, 2004).
Antimicrobial Activities of Triazole Derivatives
Kaplancikli et al. (2008) synthesized new 1,2,4-triazole and triazolo[3,4-b][1,3,4]thiadiazine derivatives as novel antimicrobial agents. Their research emphasizes the antimicrobial potential of triazole derivatives, contributing to the development of new therapeutic agents against resistant microbial strains (Kaplancikli, Turan-Zitouni, Ozdemir, & Revial, 2008).
Mechanism of Action
Target of Action
1,2,4-Triazoles are a class of compounds known for their diverse biological activities. They can interact with a variety of biological targets, including enzymes and receptors, depending on their specific chemical structure .
Mode of Action
The mode of action of 1,2,4-triazoles can vary widely, depending on the specific compound and its target. For example, some 1,2,4-triazoles have been found to inhibit certain enzymes, thereby disrupting the biochemical processes that these enzymes facilitate .
Biochemical Pathways
1,2,4-Triazoles can affect a variety of biochemical pathways, again depending on the specific compound and its target. For instance, some 1,2,4-triazoles have been found to have antiviral, anti-inflammatory, and anticancer activities, suggesting that they can interact with and modulate a wide range of biochemical pathways .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of 1,2,4-triazoles can vary widely, depending on the specific compound. These properties can significantly affect a compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
The molecular and cellular effects of 1,2,4-triazoles can vary widely, depending on the specific compound and its target. For example, some 1,2,4-triazoles have been found to inhibit the growth of cancer cells, suggesting that they can have cytotoxic effects .
Action Environment
The action, efficacy, and stability of 1,2,4-triazoles can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other substances .
Properties
IUPAC Name |
3-chloro-5-ethyl-1-methyl-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3/c1-3-4-7-5(6)8-9(4)2/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPMGOMEIQBOCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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